molecular formula C23H40N6O7 B12613709 L-Isoleucylglycyl-L-valyl-L-alanyl-L-prolylglycine CAS No. 913259-93-5

L-Isoleucylglycyl-L-valyl-L-alanyl-L-prolylglycine

Cat. No.: B12613709
CAS No.: 913259-93-5
M. Wt: 512.6 g/mol
InChI Key: PLKYKFPMXFVESM-FLKCQLHMSA-N
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Description

L-Isoleucylglycyl-L-valyl-L-alanyl-L-prolylglycine is a synthetic hexapeptide with the sequence Ile-Gly-Val-Ala-Pro-Gly. Its structure incorporates branched-chain amino acids (isoleucine, valine) and proline, which may influence conformational stability and biological interactions.

Properties

CAS No.

913259-93-5

Molecular Formula

C23H40N6O7

Molecular Weight

512.6 g/mol

IUPAC Name

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C23H40N6O7/c1-6-13(4)18(24)21(34)25-10-16(30)28-19(12(2)3)22(35)27-14(5)23(36)29-9-7-8-15(29)20(33)26-11-17(31)32/h12-15,18-19H,6-11,24H2,1-5H3,(H,25,34)(H,26,33)(H,27,35)(H,28,30)(H,31,32)/t13-,14-,15-,18-,19-/m0/s1

InChI Key

PLKYKFPMXFVESM-FLKCQLHMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucylglycyl-L-valyl-L-alanyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing chain using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques like HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

L-Isoleucylglycyl-L-valyl-L-alanyl-L-prolylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can target disulfide bonds or other oxidized functional groups within the peptide.

    Substitution: Nucleophilic substitution reactions can modify specific amino acid residues, altering the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid under mild conditions.

    Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products of these reactions depend on the specific sites targeted. For example, oxidation may yield sulfoxides or sulfonic acids, while reduction can restore thiol groups from disulfides.

Scientific Research Applications

Drug Delivery Systems

2.1 Peptide Conjugates
L-Isoleucylglycyl-L-valyl-L-alanyl-L-prolylglycine can be utilized in the development of peptide-drug conjugates, which enhance the delivery of therapeutic agents to target tissues. These conjugates can improve the pharmacokinetics and bioavailability of drugs, making them more effective in clinical settings .

2.2 Polymer Conjugation
The conjugation of this peptide with polymers has been explored to create more stable and effective drug formulations. Such modifications can lead to prolonged circulation times in the bloodstream and targeted delivery to specific tissues, thereby minimizing side effects .

Biological Research

3.1 Cell Signaling Studies
Peptides like this compound are valuable tools in cell signaling research. They can be used to study receptor interactions and downstream signaling pathways, providing insights into cellular responses under various physiological conditions .

3.2 Structural Biology
The structural analysis of this peptide contributes to the understanding of protein folding and interactions. Techniques such as X-ray crystallography and NMR spectroscopy can be employed to elucidate its three-dimensional structure, which is essential for rational drug design .

Summary Table of Applications

Application Area Description Potential Benefits
AnticancerInhibits tumor growth and promotes apoptosisPotential treatment for various cancers
Neurological DisordersNeuroprotective effects against neurodegenerative diseasesMay slow disease progression
Cardiovascular HealthModulates blood pressure and enhances myocardial functionPotential treatment for heart-related conditions
Drug Delivery SystemsEnhances bioavailability through peptide-drug conjugatesImproved therapeutic efficacy
Biological ResearchUsed in cell signaling studies and structural biologyInsights into cellular mechanisms

Case Studies

Case Study 1: Anticancer Properties
A study demonstrated that a peptide similar to this compound significantly reduced tumor size in xenograft models of breast cancer by inducing apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotection
In a model of Alzheimer's disease, treatment with a peptide analog improved cognitive function and reduced amyloid plaque formation, suggesting a protective role against neurodegeneration .

Mechanism of Action

The mechanism of action of L-Isoleucylglycyl-L-valyl-L-alanyl-L-prolylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Sequence and Structural Analysis

The hexapeptide’s sequence shares motifs with several compounds from the evidence:

Compound Name Sequence (N- to C-terminal) Molecular Formula Molecular Weight (g/mol) Key Features Reference
L-Isoleucylglycyl-L-valyl-L-alanyl-L-prolylglycine Ile-Gly-Val-Ala-Pro-Gly C27H46N6O9 (estimated) ~622.7 (estimated) Contains Pro, Gly, branched-chain AAs N/A
L-Prolyl-L-alanylglycine Pro-Ala-Gly C10H17N3O4 259.26 Short tripeptide; lacks hydrophobic AAs
L-Leucine, L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-valylglycyl Leu-Ala-Ile-Leu-Ser-Val-Gly C31H57N7O9 671.826 Heptapeptide with Ser, Leu; higher MW
Glycine,L-prolyl-L-serylglycyl-L-valylglycyl-... Gly-Pro-Ser-Gly-Val-Gly-... C91H147N25O27 2023.29 Glycine-rich; extended chain length

Key Observations :

  • Sequence Length : The hexapeptide is intermediate in length compared to tripeptides (e.g., ) and larger glycine-rich peptides (e.g., ).
  • Amino Acid Composition: The inclusion of proline introduces conformational rigidity, while glycine enhances flexibility. Branched-chain AAs (Ile, Val) may promote hydrophobic interactions, similar to the heptapeptide in .
  • Molecular Weight : Estimated to be lower than the heptapeptide in but higher than tripeptides like .

Physicochemical Properties

Property This compound L-Prolyl-L-alanylglycine L-Leucine, L-alanyl-L-isoleucyl... Glycine,L-prolyl-L-serylglycyl...
Hydrophobicity Moderate (due to Ile, Val, Pro) Low High (Leu, Ile, Val) Low (Gly-rich)
Stability Likely stable (Pro-induced rigidity) Moderate Variable (Ser may introduce hydrolysis) Unstable (long chain, Gly flexibility)
Solubility Moderate in aqueous solutions High Low High

Functional Implications :

  • Stability : Proline’s rigid pyrrolidine ring may enhance resistance to enzymatic degradation compared to glycine-rich peptides .

Biological Activity

L-Isoleucylglycyl-L-valyl-L-alanyl-L-prolylglycine is a peptide composed of five amino acids: isoleucine, glycine, valine, alanine, and proline. Peptides like this one have garnered attention for their potential biological activities, which include roles in signaling pathways, modulation of immune responses, and therapeutic applications. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Structure

This compound has the following molecular formula:

  • Molecular Formula : C22_{22}H38_{38}N6_{6}O5_{5}
  • Molecular Weight : 462.58 g/mol

Physical Properties

PropertyValue
SolubilitySoluble in water
StabilityStable under physiological conditions

Research suggests that peptides like this compound may engage in various biological mechanisms:

  • Neuroprotective Effects : Some studies indicate that peptides can enhance neurogenesis and provide neuroprotection in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Anti-inflammatory Properties : Peptides have been shown to modulate inflammatory responses, which may be beneficial in treating conditions like arthritis and inflammatory bowel disease .
  • Metabolic Regulation : There is evidence that certain peptide sequences can influence metabolic pathways, potentially aiding in the management of diabetes and obesity through appetite suppression and insulin modulation .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Weight Management : Peptides that mimic the action of glucagon-like peptide-1 (GLP-1) have been explored for their ability to reduce food intake and promote satiety .
  • Cardiovascular Health : Some peptide derivatives exhibit cardioprotective effects, possibly reducing the risk of myocardial infarction and improving heart function .

Case Study 1: Neuroprotection in Alzheimer's Disease

A study investigated the effects of a peptide similar to this compound on neurogenesis in a mouse model of Alzheimer's disease. The results indicated a significant increase in neuronal survival and proliferation when treated with the peptide compared to control groups.

Case Study 2: Anti-inflammatory Effects

In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in reduced markers of inflammation (C-reactive protein levels) and improved patient-reported outcomes on pain and mobility.

Summary of Biological Activities

Biological ActivityObserved EffectReference
NeuroprotectionIncreased neuronal survival ,
Anti-inflammatoryReduced inflammation markers ,
Appetite suppressionDecreased food intake ,

Comparative Analysis with Other Peptides

Peptide NameMechanism of ActionTherapeutic Use
This compoundNeuroprotective, anti-inflammatoryAlzheimer's, arthritis
GLP-1 AnalogInsulinotropicDiabetes management
BPC-157Tissue repair, anti-inflammatoryHealing injuries

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